molecular formula C11H22ClNO2 B8130467 4-(4,4-Dimethylpiperidin-1-yl)butanoic acid hydrochloride

4-(4,4-Dimethylpiperidin-1-yl)butanoic acid hydrochloride

Cat. No.: B8130467
M. Wt: 235.75 g/mol
InChI Key: UKOPJLHWWXVFFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4,4-Dimethylpiperidin-1-yl)butanoic acid hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring substituted with two methyl groups at the 4-position and a butyric acid moiety. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-Dimethylpiperidin-1-yl)butanoic acid hydrochloride typically involves the following steps:

    Formation of 4,4-Dimethylpiperidine: This can be achieved by the alkylation of piperidine with methyl iodide in the presence of a base such as sodium hydride.

    Attachment of Butyric Acid Moiety: The 4,4-Dimethylpiperidine is then reacted with butyric acid or its derivatives under acidic conditions to form the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4,4-Dimethylpiperidin-1-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of halogenated piperidine derivatives.

Scientific Research Applications

4-(4,4-Dimethylpiperidin-1-yl)butanoic acid hydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of receptor-ligand interactions due to its piperidine structure.

    Medicine: Potential use in the development of pharmaceutical agents targeting neurological pathways.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(4,4-Dimethylpiperidin-1-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic natural ligands, allowing the compound to bind to receptors and modulate their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or research outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4-Dimethylpiperidin-1-yl)benzoic acid
  • 4-(4,4-Dimethylpiperidin-1-yl)acetic acid
  • 4-(4,4-Dimethylpiperidin-1-yl)propionic acid

Uniqueness

4-(4,4-Dimethylpiperidin-1-yl)butanoic acid hydrochloride is unique due to its specific structural features, such as the butyric acid moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

4-(4,4-dimethylpiperidin-1-yl)butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-11(2)5-8-12(9-6-11)7-3-4-10(13)14;/h3-9H2,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOPJLHWWXVFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)CCCC(=O)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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